(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid
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Overview
Description
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a fluoro-substituted isoquinoline ring, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Boronic Acid Introduction: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated isoquinoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the isoquinoline ring can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the isoquinoline ring.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid: shares similarities with other boronic acid derivatives such as phenylboronic acid, benzylboronic acid, and isoquinoline boronic acids.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 7th position enhances the compound’s stability and reactivity.
Isoquinoline Core: The isoquinoline ring provides a unique scaffold for further functionalization and biological activity.
Properties
Molecular Formula |
C10H9BFNO3 |
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Molecular Weight |
220.99 g/mol |
IUPAC Name |
(7-fluoro-5-methyl-1-oxo-2H-isoquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BFNO3/c1-5-2-6(12)3-8-7(5)4-9(11(15)16)13-10(8)14/h2-4,15-16H,1H3,(H,13,14) |
InChI Key |
VMRLYKHJJLYUMP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C(C=C2C)F)C(=O)N1)(O)O |
Origin of Product |
United States |
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